molecular formula C12H22N2O4 B13846480 Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate

Cat. No.: B13846480
M. Wt: 258.31 g/mol
InChI Key: BYULDJDQOOPAAB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various organic compounds

Preparation Methods

The synthesis of tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the reactants and products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulfonamides, and Mannich bases.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Piperazine derivatives, including this compound, have shown potential as antibacterial, antifungal, and anticancer agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to fit into the active sites of enzymes or bind to receptors. The methoxyacetyl group can form hydrogen bonds and other interactions with the target molecules, enhancing its binding affinity and biological activity .

Comparison with Similar Compounds

Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)9-17-4/h5-9H2,1-4H3

InChI Key

BYULDJDQOOPAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC

Origin of Product

United States

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